4'-Tert-butyl-6-methylbiphenyl-2-carboxylic acid
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Overview
Description
4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
The synthesis of 4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid typically involves several steps, starting with the formation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The tert-butyl and methyl groups are introduced through subsequent alkylation reactions, and the carboxylic acid group is typically added via carboxylation reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acids, bases, and various solvents, depending on the desired transformation. Major products formed from these reactions include substituted biphenyl derivatives and various oxidized or reduced forms of the compound.
Scientific Research Applications
4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid include other biphenyl derivatives with different substituents, such as:
4’-Tert-butylbiphenyl-2-carboxylic acid: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
6-Methylbiphenyl-2-carboxylic acid: Lacks the tert-butyl group, leading to different steric and electronic properties.
Biphenyl-2-carboxylic acid: The simplest derivative, without any additional substituents, serving as a reference compound for comparison.
The uniqueness of 4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid lies in the combination of its substituents, which confer specific chemical and biological properties that are not observed in its simpler analogs.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-6-5-7-15(17(19)20)16(12)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGRXPKSMIQJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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